3-(1,2,4-Oxadiazol-3-yl)benzoic acid
Overview
Description
3-(1,2,4-Oxadiazol-3-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to an oxadiazole ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to exhibit a broad range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and more .
Mode of Action
It’s suggested that oxadiazole compounds might act as target-specific anti-angiogenic pharmacophores .
Biochemical Pathways
It’s known that oxadiazole compounds can be useful for the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mrna decay .
Result of Action
It’s known that oxadiazole compounds have shown promising results in in-vitro anti-cancer activities .
Biochemical Analysis
Biochemical Properties
3-(1,2,4-Oxadiazol-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases and cathepsin K, which are involved in cell signaling and bone resorption, respectively . The interaction with tyrosine kinases can modulate cell signaling pathways, leading to altered cellular responses. Additionally, this compound has been found to bind to proteins involved in gene expression regulation, affecting transcriptional activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can inhibit the proliferation of cancer cells by downregulating cyclin-dependent kinases and upregulating tumor suppressor genes . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits tyrosine kinases by binding to their active sites, preventing phosphorylation of downstream targets . Additionally, it can activate transcription factors by binding to regulatory proteins, thereby modulating gene expression . These interactions underscore the compound’s versatility in influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate a threshold effect, where the therapeutic benefits of this compound are maximized at optimal dosages, while adverse effects are minimized. Careful dosage optimization is crucial for its safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific subcellular compartments . These localization patterns are essential for its ability to modulate cellular processes, including gene expression and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of organic bases such as triethylamine or inorganic bases like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions can target the oxadiazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, halogenation of the benzoic acid ring can yield halogenated derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-(1,2,4-Oxadiazol-3-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
3-(1,2,4-Oxadiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the oxadiazole ring imparts distinct electronic properties, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-10-5-14-11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZZFWKBYIYYQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912577-30-1 | |
Record name | 3-(1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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